![molecular formula C7H7BrN2O2S B2495037 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide CAS No. 2089257-79-2](/img/structure/B2495037.png)

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide is a chemical compound belonging to the class of imidazo[2,1-b]thiazoles. These compounds have been studied for their diverse biological activities and are of interest for the development of new pharmaceuticals and materials.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves several key steps, including the formation of the imidazo[2,1-b]thiazole ring through the reaction of thioureas with α-haloketones. For example, a facile approach reported the synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole by treating a resin-bound diamine with 1,1'-thiocarbonyldiimidazole, followed by a reaction with α-haloketone and HF treatment to cleave the product with simultaneous formation of an enamine bond, resulting in high yield and purity of the final product (Li, Giulianotti, & Houghten, 2011).

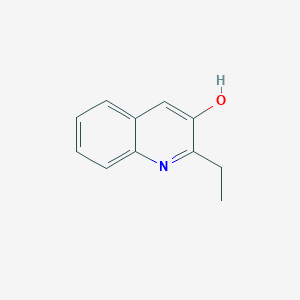

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic methods. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts has been determined, highlighting the association of molecules via hydrogen-bonded dimers and quartets, demonstrating the significance of hydrogen bonding in the structural organization (Lynch & McClennaghan, 2004).

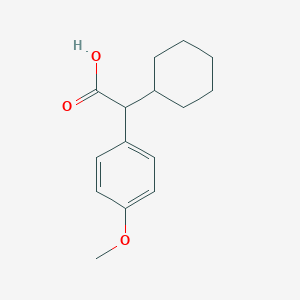

Chemical Reactions and Properties

Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, offering avenues for functionalization and derivatization. These reactions include chemoselective replacement of halogen substituents, formation of Schiff bases, and reactions with phenacyl bromides in anhydrous ethanol to yield a variety of functionalized compounds with potential biological activities (Safarov et al., 2008).

Wissenschaftliche Forschungsanwendungen

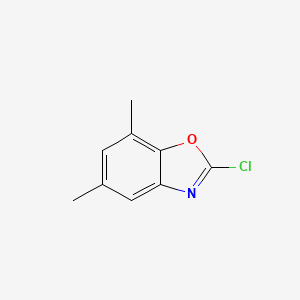

Synthesis and Chemical Applications

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide is a compound of interest in synthetic chemistry due to its utility in creating diverse heterocyclic compounds. Synthetic methodologies leveraging this compound have been developed for the synthesis of azolylthiazoles, which have found applications in biological contexts (Ibrahim, 2011). Additionally, the synthesis and biological importance of benzothiazoles, which are derivatives obtained from similar scaffolds, have been explored for their broad spectrum of biological activities, including medicinal chemistry applications, indicating the compound's versatility and importance in drug development (Rosales-Hernández et al., 2022).

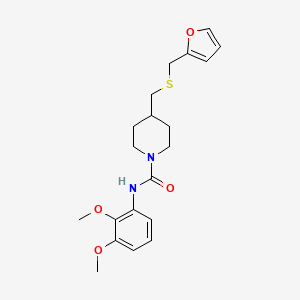

Biological and Pharmacological Research

The compound has facilitated the development of new molecules with various pharmacological activities, highlighting its role in medicinal chemistry. For instance, the review by Shareef et al. (2019) emphasizes the therapeutic versatility of imidazo[2,1-b]thiazoles, underlining the compound's significant potential in the development of novel therapeutic agents with a range of pharmacological functions. This illustrates the compound's critical role in drug discovery and development processes, particularly in the search for new antitumor drugs and compounds with diverse biological properties (Shareef, Khan, Babu, & Kamal, 2019).

Chemical Properties and Interactions

In addition to its applications in synthesis and pharmacology, research into the chemical properties and interactions of 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide derivatives provides insights into their potential uses in various fields. Studies on related compounds, such as imidazole derivatives, have revealed a wide range of antitumor activities, demonstrating the compound's relevance in the development of antitumor agents and contributing to our understanding of its mechanistic actions in biological systems (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Zukünftige Richtungen

The future directions for research on “2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide” and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the biomedical potential of imidazothiazoles, there is likely to be continued interest in these compounds .

Eigenschaften

IUPAC Name |

2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)8-7(9)12-4;/h2-3H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUCEEZPENDPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)

![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)

![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)